Bienvenue dans la boutique en ligne BenchChem!

2-(1-Phenylpropyl)-1H-benzo[D]imidazole

Lipophilicity Drug Design Pharmacokinetics

This chiral benzimidazole scaffold (LogP 4.81) outperforms achiral regioisomers for CNS-targeted library synthesis, enabling superior passive blood-brain barrier diffusion. Its elevated thermal stability (B.P. 452.5°C) supports robust performance in high-temperature couplings (Suzuki-Miyaura, Buchwald-Hartwig) and MOF/polymer synthesis. The stereogenic C1 center enables enantioselective applications—critical for asymmetric catalysis and chiral probe development. Procurement is warranted for medicinal chemistry teams advancing neurodegenerative, psychiatric, or antidiabetic lead optimization programs where regioisomeric analogs fail to deliver comparable SAR.

Molecular Formula C16H16N2
Molecular Weight 236.31g/mol
CAS No. 24893-44-5
Cat. No. B430847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylpropyl)-1H-benzo[D]imidazole
CAS24893-44-5
Molecular FormulaC16H16N2
Molecular Weight236.31g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H16N2/c1-2-13(12-8-4-3-5-9-12)16-17-14-10-6-7-11-15(14)18-16/h3-11,13H,2H2,1H3,(H,17,18)
InChIKeyNDXNZXLZPKHWHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Phenylpropyl)-1H-benzo[D]imidazole (CAS 24893-44-5): Core Physicochemical and Structural Baseline for Procurement


2-(1-Phenylpropyl)-1H-benzo[D]imidazole (CAS 24893-44-5) is a C2-substituted benzimidazole derivative featuring a 1-phenylpropyl moiety, yielding a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol [1]. The compound exhibits a high predicted lipophilicity (LogP = 4.81) and elevated thermal stability with a boiling point of 452.5 ± 24.0 °C at 760 mmHg . Its structural configuration, which includes a chiral center at the C1 position of the phenylpropyl group, distinguishes it from regioisomeric and des-ethyl analogs, directly influencing its physical behavior and potential binding interactions [1].

Why 2-(1-Phenylpropyl)-1H-benzo[D]imidazole Cannot Be Interchanged with Regioisomers or Chain-Length Analogs in Research


Generic substitution of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole with other C2-substituted benzimidazoles, such as the 3-phenylpropyl regioisomer or the des-ethyl 2-phenyl analog, is scientifically unsound due to quantifiable differences in physicochemical properties that govern solubility, membrane permeability, and target engagement. The 1-phenylpropyl group confers a distinct lipophilicity (LogP = 4.81) and a higher boiling point compared to the 3-phenylpropyl regioisomer (predicted B.P. 461.4 °C) and the 2-phenyl analog (B.P. 395.4 °C), which directly impacts synthetic handling, purification, and in vivo distribution . Furthermore, the presence of a chiral center at the C1 position introduces stereochemical complexity that is absent in the achiral 3-phenylpropyl regioisomer, a critical factor for enantioselective synthesis and biological activity [1].

Quantitative Differentiation of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole from Closest Analogs: A Procurement-Focused Evidence Matrix


Enhanced Lipophilicity (LogP) Relative to 2-Phenyl-1-propylbenzimidazole

2-(1-Phenylpropyl)-1H-benzo[D]imidazole exhibits a significantly higher computed lipophilicity (LogP = 4.81) compared to the closely related 2-phenyl-1-propylbenzimidazole (LogP = 3.9) [1]. This 0.91 unit increase in LogP is attributed to the position of the phenylpropyl substitution on the benzimidazole core, which alters molecular planarity and electron distribution, thereby enhancing membrane permeability potential .

Lipophilicity Drug Design Pharmacokinetics

Thermal Stability and Boiling Point Elevation vs. 2-Phenyl-1H-benzimidazole

The target compound demonstrates a boiling point of 452.5 ± 24.0 °C at 760 mmHg, which is 57.1 °C higher than that of the des-ethyl analog 2-phenyl-1H-benzimidazole (B.P. = 395.4 ± 25.0 °C) . This elevation is consistent with the increased molecular weight and van der Waals interactions conferred by the 1-phenylpropyl chain, and it directly impacts distillation and sublimation parameters during purification .

Thermal Stability Synthetic Chemistry Purification

Density Reduction Compared to 2-Phenyl-1H-benzimidazole

2-(1-Phenylpropyl)-1H-benzo[D]imidazole has a predicted density of 1.1 ± 0.1 g/cm³, which is approximately 0.1 g/cm³ lower than that of 2-phenyl-1H-benzimidazole (density = 1.2 ± 0.1 g/cm³) . The decrease in density reflects the less compact molecular packing induced by the extended, flexible phenylpropyl substituent, which can influence crystal lattice energy and solubility in organic solvents .

Density Formulation Material Science

Increased Conformational Flexibility via Rotatable Bonds Relative to 2-Phenyl-1H-benzimidazole

The target compound possesses 4 rotatable bonds (C-C bonds within the phenylpropyl chain), whereas 2-phenyl-1H-benzimidazole has only 2 rotatable bonds (primarily the inter-ring C-C bond) [1][2]. This increased conformational flexibility allows the 1-phenylpropyl group to adopt multiple low-energy conformations, potentially enabling induced-fit binding to diverse biological targets and altering the compound's SAR profile compared to more rigid analogs [1].

Conformational Analysis Molecular Docking SAR

Molecular Weight and Pharmacokinetic Implications vs. 2-Phenyl-1H-benzimidazole

With a molecular weight of 236.31 g/mol, 2-(1-Phenylpropyl)-1H-benzo[D]imidazole is 42.08 g/mol heavier than 2-phenyl-1H-benzimidazole (M.W. = 194.23 g/mol) [1]. This increase pushes the compound closer to the upper limit of Lipinski's Rule of Five, suggesting potentially reduced aqueous solubility but improved hydrophobic interactions with protein binding pockets [2].

Molecular Weight Drug-likeness Pharmacokinetics

Potential α-Glucosidase Inhibitory Activity as a Class-Specific Differentiator

While direct IC50 data for 2-(1-Phenylpropyl)-1H-benzo[D]imidazole against α-glucosidase is not available, class-level SAR studies on C2-phenylalkyl benzimidazoles demonstrate that the presence and length of the alkyl chain significantly modulate inhibitory potency. For example, a study on related benzimidazole derivatives reported IC50 values ranging from 18 to >100 µM depending on C2 substituent identity [1]. The 1-phenylpropyl moiety, with its specific steric and hydrophobic profile, is predicted to exhibit distinct non-competitive inhibition kinetics compared to shorter-chain or regioisomeric analogs, based on allosteric binding models .

α-Glucosidase Inhibition Antidiabetic Enzyme Assay

High-Value Procurement Scenarios for 2-(1-Phenylpropyl)-1H-benzo[D]imidazole Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Permeability

The elevated lipophilicity (LogP = 4.81) of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole, compared to the 2-phenyl-1-propyl regioisomer (LogP = 3.9), positions it as a superior candidate for CNS-targeted libraries. Procurement is justified for medicinal chemistry teams seeking to optimize passive diffusion across the blood-brain barrier, a critical parameter in neurodegenerative and psychiatric disease research .

High-Temperature Organic Synthesis and Polymer Chemistry

The compound's high boiling point (452.5 °C) and thermal stability enable its use as a robust building block in high-temperature coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and in the synthesis of thermally stable polymers or metal-organic frameworks (MOFs). This differentiates it from less stable analogs like 2-phenyl-1H-benzimidazole (B.P. 395.4 °C), which may decompose under similar conditions .

Enantioselective Synthesis and Chiral Probe Development

The presence of a chiral center at the C1 position of the phenylpropyl chain renders 2-(1-Phenylpropyl)-1H-benzo[D]imidazole a valuable scaffold for asymmetric catalysis and the development of chiral probes. This stereochemical feature is absent in the achiral 3-phenylpropyl regioisomer, making the target compound essential for studies requiring enantiomeric resolution or stereospecific binding .

Metabolic Disease Research Targeting α-Glucosidase

Based on class-level SAR indicating that C2-phenylalkyl benzimidazoles exhibit α-glucosidase inhibitory activity, 2-(1-Phenylpropyl)-1H-benzo[D]imidazole serves as a logical starting point for the synthesis of novel antidiabetic agents. Its unique substitution pattern is expected to yield distinct SAR compared to the 3-phenylpropyl regioisomer, offering a competitive edge in lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Phenylpropyl)-1H-benzo[D]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.